Welcome to the BenchChem Online Store!
molecular formula C7H6Br2N2S B8684517 1-(2,6-Dibromophenyl)thiourea

1-(2,6-Dibromophenyl)thiourea

Cat. No. B8684517
M. Wt: 310.01 g/mol
InChI Key: ICCSKCWFEUPSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04150138

Procedure details

A suspension of 101 g. (0.326 mole) of 1-(2,6-dibromophenyl)thiourea in 1 l. of chlorobenzene was stirred and refluxed 20 hours, and the resulting solution was filtered and evaporated. The tan solid obtained was triturated with boiling petroleum ether and filtered. On cooling, the filtrate deposited 63.4 g. of yellow needles of 2,6-dibromophenylisothiocyanate, m.p. 63°-65°. A portion was recrystallized from ether-petroleum ether to give the analytical sample, m.p. 65°-66°.
Quantity
0.326 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[NH:9][C:10](N)=[S:11]>ClC1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[N:9]=[C:10]=[S:11]

Inputs

Step One
Name
Quantity
0.326 mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 101 g
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The tan solid obtained
CUSTOM
Type
CUSTOM
Details
was triturated with boiling petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
A portion was recrystallized from ether-petroleum ether
CUSTOM
Type
CUSTOM
Details
to give the analytical sample, m.p. 65°-66°

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=CC=C1)Br)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.